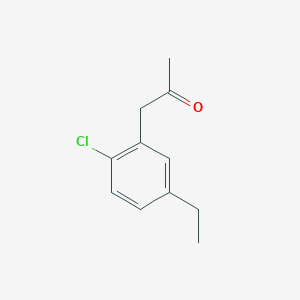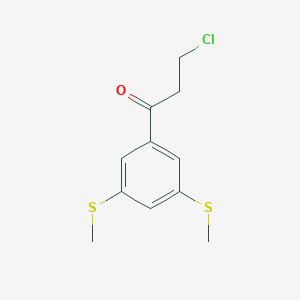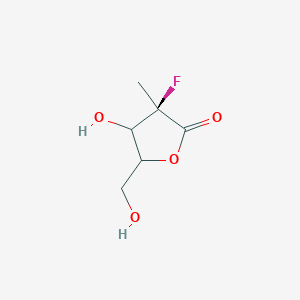
(R)-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid is a chiral amino acid derivative This compound is characterized by the presence of a naphthalene ring, a tetrahydrofuran ring, and an amino acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the naphthalene moiety, and the incorporation of the amino acid group. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetrahydrofuran ring through cyclization of appropriate precursors.
Aromatic Substitution: Introduction of the naphthalene ring via aromatic substitution reactions.
Amino Acid Coupling: Coupling of the amino acid moiety using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and scalability. Techniques such as continuous flow synthesis and the use of automated synthesizers can enhance the efficiency of production.
化学反応の分析
Types of Reactions
®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid can undergo various types of chemical reactions, including:
Oxidation: Oxidation of the naphthalene ring to form quinones.
Reduction: Reduction of the naphthalene ring to form dihydronaphthalenes.
Substitution: Nucleophilic substitution reactions on the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Dihydronaphthalenes, tetrahydronaphthalenes.
Substitution Products: Alkylated or acylated derivatives.
科学的研究の応用
®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of ®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
(S)-2-Amino-2-((3S,5S)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid: The enantiomer of the compound, with similar structural features but different stereochemistry.
Naphthalene-based amino acids: Compounds with a naphthalene ring and an amino acid moiety, but lacking the tetrahydrofuran ring.
Tetrahydrofuran-based amino acids: Compounds with a tetrahydrofuran ring and an amino acid moiety, but lacking the naphthalene ring.
Uniqueness
®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid is unique due to the combination of its chiral centers, naphthalene ring, and tetrahydrofuran ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
(2R)-2-amino-2-[(3R,5R)-5-naphthalen-2-yloxolan-3-yl]acetic acid |
InChI |
InChI=1S/C16H17NO3/c17-15(16(18)19)13-8-14(20-9-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-15H,8-9,17H2,(H,18,19)/t13-,14+,15+/m0/s1 |
InChIキー |
FLIMQBPTGMIIPJ-RRFJBIMHSA-N |
異性体SMILES |
C1[C@@H](CO[C@H]1C2=CC3=CC=CC=C3C=C2)[C@H](C(=O)O)N |
正規SMILES |
C1C(COC1C2=CC3=CC=CC=C3C=C2)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14057407.png)


![tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate](/img/structure/B14057422.png)
